Folic acid, methyl-

Description

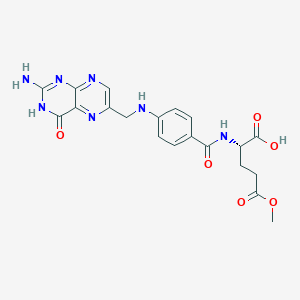

Structure

2D Structure

3D Structure

Properties

CAS No. |

70114-87-3 |

|---|---|

Molecular Formula |

C20H21N7O6 |

Molecular Weight |

455.4 g/mol |

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid |

InChI |

InChI=1S/C20H21N7O6/c1-33-14(28)7-6-13(19(31)32)25-17(29)10-2-4-11(5-3-10)22-8-12-9-23-16-15(24-12)18(30)27-20(21)26-16/h2-5,9,13,22H,6-8H2,1H3,(H,25,29)(H,31,32)(H3,21,23,26,27,30)/t13-/m0/s1 |

InChI Key |

BNZPKFAGFVCCMO-ZDUSSCGKSA-N |

SMILES |

COC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N |

Canonical SMILES |

COC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Folic acid, methyl-; x-Methyl folic acid; x-Methylfolic acid; x-Methylpteroylglutamic acid; |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of 5-Methyltetrahydrofolate in One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of 5-methyltetrahydrofolate (5-MTHF) in the one-carbon metabolism pathway. We will delve into the biochemical intricacies, quantitative data, and key experimental methodologies pertinent to understanding this vital metabolic network. This document is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development who are focused on areas influenced by one-carbon metabolism, including but not limited to, oncology, neuroscience, and cardiovascular disease.

Introduction to One-Carbon Metabolism and the Pivotal Role of 5-MTHF

One-carbon metabolism is a complex and highly conserved network of biochemical reactions essential for the transfer of one-carbon units.[1][2] This pathway is fundamental for a multitude of cellular processes, including the biosynthesis of nucleotides (purines and thymidylate) for DNA and RNA synthesis, the regulation of amino acid homeostasis, and the epigenetic control of gene expression through methylation.[2][3] At the heart of this intricate network lies the folate cycle, where various forms of folate act as coenzymes to accept and donate one-carbon units.

5-Methyltetrahydrofolate (5-MTHF) is the most reduced and biologically active form of folate.[4] It serves as the primary circulatory form of folate in the human body and plays a unique and indispensable role as the methyl donor for the remethylation of homocysteine to methionine.[5][6] This reaction is a critical juncture linking the folate and methionine cycles. The methionine cycle, in turn, generates S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions that are vital for cellular function and regulation.[7][8]

Disruptions in the one-carbon metabolism pathway, often stemming from genetic variations in key enzymes or nutritional deficiencies, can have profound health implications, contributing to a range of pathologies including cardiovascular disease, neural tube defects, and cancer.[9][10] A thorough understanding of the central role of 5-MTHF is therefore paramount for the development of novel therapeutic strategies targeting these conditions.

The Biochemical Landscape: 5-MTHF in the Folate and Methionine Cycles

The one-carbon metabolism pathway is compartmentalized, with interconnected reactions occurring in the cytoplasm, mitochondria, and nucleus. The cytosolic pathway, where 5-MTHF plays its primary role, is illustrated below.

The Folate Cycle and the Synthesis of 5-MTHF

Dietary folates and synthetic folic acid are converted to tetrahydrofolate (THF), the backbone of all folate coenzymes. THF can then be converted to 5,10-methylenetetrahydrofolate, which stands at a critical metabolic branch point. One path leads to its use in the synthesis of thymidylate, a crucial component of DNA. The other, an irreversible reaction, is the reduction of 5,10-methylenetetrahydrofolate to 5-MTHF, catalyzed by the enzyme methylenetetrahydrofolate reductase (MTHFR).[11] This step commits the one-carbon unit to the remethylation of homocysteine.

The Methionine Cycle: The Role of 5-MTHF in Homocysteine Remethylation

5-MTHF donates its methyl group to homocysteine in a reaction catalyzed by methionine synthase (MTR), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase.[6][12] This reaction requires vitamin B12 as a cofactor and regenerates both THF, which can re-enter the folate cycle, and methionine.[6] Methionine is then adenylated to form S-adenosylmethionine (SAM), the primary methyl group donor for most cellular methylation reactions, including the methylation of DNA, RNA, proteins, and lipids.[7][8] Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine, thus completing the methionine cycle. The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity.[7]

References

- 1. academic.oup.com [academic.oup.com]

- 2. 5-Methyltetrahydrofolic acid and folic acid measured in plasma with liquid chromatography tandem mass spectrometry: applications to folate absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methionine synthase - Proteopedia, life in 3D [proteopedia.org]

- 7. mdpi.com [mdpi.com]

- 8. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. ClinPGx [clinpgx.org]

- 11. researchgate.net [researchgate.net]

- 12. Methionine synthase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Biochemical Pathways Involving Methylfolate and Homocysteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate and interconnected biochemical pathways involving methylfolate and homocysteine are central to cellular function, impacting everything from DNA synthesis and repair to epigenetic regulation and neurotransmitter production. Dysregulation within these pathways is implicated in a host of pathological conditions, including cardiovascular disease, neural tube defects, and neurological disorders. This technical guide provides a comprehensive overview of the core pathways—the Folate and Methionine Cycles, and the Transsulfuration Pathway—with a focus on the key enzymatic players, their kinetics, and the metabolites that govern these critical processes. Detailed experimental protocols for the quantification of key metabolites and the assessment of enzyme activity are provided to support researchers and drug development professionals in this vital area of study.

Core Biochemical Pathways

The metabolism of methylfolate and homocysteine is primarily governed by three interdependent cycles: the Folate Cycle, the Methionine Cycle, and the Transsulfuration Pathway. These pathways collectively manage one-carbon metabolism, ensuring the provision of methyl groups for essential methylation reactions and maintaining homeostatic control of homocysteine levels.

The Folate Cycle

The Folate Cycle is responsible for processing dietary folate into its various biologically active forms, which are crucial for the transfer of one-carbon units. A key enzyme in this pathway is Methylenetetrahydrofolate Reductase (MTHFR) . MTHFR catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (methylfolate), the primary circulatory form of folate.[1][2] This product, 5-methylfolate, serves as the methyl donor for the remethylation of homocysteine to methionine, thus providing a critical link to the Methionine Cycle.[1][3]

The Methionine Cycle

The Methionine Cycle is a vital pathway for the regeneration of the essential amino acid methionine and the production of S-adenosylmethionine (SAM), the universal methyl donor for a vast number of biological reactions.[3] The cycle begins with the conversion of methionine to SAM. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can then be remethylated back to methionine in a reaction catalyzed by Methionine Synthase (MS) , which utilizes 5-methylfolate as a methyl donor and vitamin B12 as a cofactor.[3]

The Transsulfuration Pathway

When homocysteine is not remethylated to methionine, it can enter the Transsulfuration Pathway to be converted to cysteine. This pathway is initiated by the enzyme Cystathionine β-Synthase (CBS) , which catalyzes the condensation of homocysteine and serine to form cystathionine.[4] This is a key route for the clearance of excess homocysteine and the production of cysteine, a precursor to the major intracellular antioxidant, glutathione.

Quantitative Data

A thorough understanding of the biochemical pathways involving methylfolate and homocysteine necessitates an appreciation of the quantitative aspects of enzyme function and metabolite concentrations. The following tables summarize key kinetic parameters for the principal enzymes and the typical concentrations of relevant metabolites.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | K_m_ | V_max_ | Organism/Source |

| MTHFR | 5,10-Methylene-THF | 26 µmol/L | Not specified | Human Fibroblasts[5] |

| NADPH | 30 µmol/L | Not specified | Human Fibroblasts[5] | |

| Methionine Synthase | 5-Methyl-THF | 250 µM | Not specified | E. coli[6] |

| Homocysteine | 100 µM | Not specified | E. coli[6] | |

| Cystathionine β-Synthase | L-Serine | 1.2 mM | Not specified | Yeast[7] |

| L-Homocysteine | 2.0 mM (substrate inhibition) | Not specified | Yeast[7] |

Table 2: Metabolite Concentrations

| Metabolite | Matrix | Typical Concentration Range |

| Homocysteine (Total) | Plasma | < 15 µmol/L (Normal)[8] |

| 15-30 µmol/L (Moderate Hyperhomocysteinemia)[8] | ||

| 30-100 µmol/L (Intermediate Hyperhomocysteinemia)[8] | ||

| > 100 µmol/L (Severe Hyperhomocysteinemia)[8] | ||

| S-Adenosylmethionine (SAM) | Plasma | 120 ± 36 nM[9] |

| S-Adenosylhomocysteine (SAH) | Plasma | 21.5 ± 6.5 nM[9] |

Experimental Protocols

The following sections provide detailed methodologies for the quantification of key metabolites and the assessment of enzyme activity, crucial for research and drug development in the field of one-carbon metabolism.

Quantification of Total Homocysteine in Plasma by LC-MS/MS

This protocol describes a robust method for the determination of total homocysteine in plasma samples.

Materials:

-

Plasma samples collected in EDTA-containing tubes

-

Internal Standard (IS): Homocystine-d8

-

Reduction Reagent: Dithiothreitol (DTT) solution

-

Precipitation Reagent: Acetonitrile (B52724) or other suitable organic solvent

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Sample Preparation:

-

To 50 µL of plasma, add 50 µL of the Internal Standard solution.

-

Add 50 µL of the Reduction Reagent (DTT) to reduce disulfide bonds, liberating protein-bound homocysteine.

-

Vortex the mixture for 30 seconds and incubate at room temperature for 5 minutes.

-

Add 200 µL of the ice-cold Precipitation Reagent to precipitate plasma proteins.

-

Vortex for 30 seconds and incubate at 4°C for 5 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.[10]

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an autosampler vial.

-

Inject 1 µL of the supernatant onto the LC-MS/MS system.[10]

-

Separation is achieved using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Detection is performed using a triple quadrupole mass spectrometer in positive ion mode, monitoring the specific precursor-to-product ion transitions for homocysteine and its deuterated internal standard.

-

Quantification of SAM and SAH in Plasma and Cells by LC-MS/MS

This protocol outlines a method for the simultaneous measurement of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH).

Materials:

-

Plasma or cell lysate samples

-

Internal Standards (IS): Deuterated SAM (d3-SAM) and deuterated SAH (d5-SAH)

-

Extraction Solution: Perchloric acid or other suitable acid

-

LC-MS/MS system with a C18 or porous graphitic carbon column

Procedure:

-

Sample Preparation (Plasma):

-

To 20 µL of plasma, add 20 µL of 0.5 M DTT and 20 µL of the Internal Standard solution.

-

Vortex and incubate at room temperature for 10 minutes.

-

Add 100 µL of the Extraction Solution and vortex.

-

Centrifuge at high speed (e.g., 9,447 x g) for 10 minutes at room temperature.[9]

-

-

Sample Preparation (Cells):

-

Harvest a known number of cells (e.g., 500,000).

-

Lyse the cells in an appropriate buffer and add the Internal Standard solution.

-

Proceed with acid extraction and centrifugation as described for plasma.[9]

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an HPLC vial for analysis.

-

Inject the sample onto the LC-MS/MS system.

-

Chromatographic separation can be achieved using a C18 or a porous graphitic carbon column with an appropriate mobile phase gradient.[9][11]

-

Detection is performed by tandem mass spectrometry in positive ion mode, monitoring the specific transitions for SAM, SAH, and their respective internal standards.[9]

-

MTHFR Enzyme Activity Assay (Spectrophotometric)

This protocol describes a spectrophotometric assay to measure the activity of MTHFR in cell lysates.

Materials:

-

Cell lysate containing MTHFR

-

Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 6.3-6.9)

-

Substrates: 5,10-methylenetetrahydrofolate and NADPH

-

FAD (flavin adenine (B156593) dinucleotide)

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing Assay Buffer, FAD, and the cell lysate.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

-

Initiation of Reaction:

-

Add the substrates, 5,10-methylenetetrahydrofolate and NADPH, to the cuvette to start the reaction.

-

-

Measurement:

Methionine Synthase (MS) Enzyme Activity Assay (Radioactive)

This protocol details a radioactive assay for measuring the activity of Methionine Synthase.

Materials:

-

Enzyme source (e.g., tissue homogenate or purified enzyme)

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.2)

-

Substrates: [¹⁴C]5-methyltetrahydrofolate and homocysteine

-

Cofactors: Vitamin B12 (in the form of methylcobalamin) and a reducing system (e.g., DTT)

-

S-adenosylmethionine (SAM) as an allosteric activator

-

Anion exchange chromatography column

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing Assay Buffer, homocysteine, vitamin B12, the reducing agent, and SAM.

-

Add the enzyme source to the mixture.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding [¹⁴C]5-methyltetrahydrofolate.

-

Incubate the reaction at 37°C for a defined period.

-

-

Termination and Separation:

-

Stop the reaction by adding a quenching solution (e.g., acid).

-

Separate the radiolabeled product, [¹⁴C]methionine, from the unreacted [¹⁴C]5-methyltetrahydrofolate using an anion exchange column.[7]

-

-

Quantification:

-

Quantify the amount of [¹⁴C]methionine produced using a scintillation counter.

-

Calculate the enzyme activity based on the amount of product formed over time.

-

Visualization of Pathways and Workflows

Visual representations are indispensable for comprehending the complex interplay of these biochemical pathways and the logical flow of experimental procedures. The following diagrams were generated using the Graphviz DOT language.

Caption: Interconnected pathways of folate and methionine metabolism.

digraph "Experimental Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4, width=7.6, height=4]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Plasma_Sample" [label="Plasma Sample Collection (EDTA)"]; "Add_IS_Reduction" [label="Add Internal Standard & Reduction Reagent"]; "Protein_Precipitation" [label="Protein Precipitation"]; "Centrifugation" [label="Centrifugation"]; "Supernatant_Transfer" [label="Transfer Supernatant"]; "LC_MS_MS" [label="LC-MS/MS Analysis", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis & Quantification", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Plasma_Sample"; "Plasma_Sample" -> "Add_IS_Reduction"; "Add_IS_Reduction" -> "Protein_Precipitation"; "Protein_Precipitation" -> "Centrifugation"; "Centrifugation" -> "Supernatant_Transfer"; "Supernatant_Transfer" -> "LC_MS_MS"; "LC_MS_MS" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Caption: Workflow for homocysteine quantification by LC-MS/MS.

Conclusion

The biochemical pathways of methylfolate and homocysteine represent a cornerstone of cellular metabolism with profound implications for human health. A detailed understanding of the enzymes, metabolites, and their regulation is essential for researchers and clinicians working to unravel the complexities of diseases associated with one-carbon metabolism and to develop novel therapeutic interventions. The quantitative data and experimental protocols provided in this guide offer a valuable resource for advancing research in this critical field. Continued investigation into these pathways will undoubtedly yield further insights into the maintenance of health and the pathogenesis of disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular Biology of Methylenetetrahydrofolate Reductase (MTHFR) and Overview of Mutations/Polymorphisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Methionine synthase - Proteopedia, life in 3D [proteopedia.org]

- 4. genetics.edu.au [genetics.edu.au]

- 5. 5,10-Methylenetetrahydrofolate reductase (MTHFR) assay in the forward direction: residual activity in MTHFR deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of human methylenetetrahydrofolate reductase by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]

L-Methylfolate and Its Impact on DNA Methylation Patterns: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-methylfolate, the biologically active form of folate, plays a pivotal role in one-carbon metabolism, a fundamental biochemical network that underpins cellular methylation reactions. This guide provides an in-depth technical overview of the impact of L-methylfolate on DNA methylation patterns. It explores the molecular mechanisms through which L-methylfolate influences the epigenome, details the experimental protocols for assessing these changes, and presents quantitative data from key studies. The information herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of epigenetics and the therapeutic potential of L-methylfolate.

Introduction: The Central Role of L-Methylfolate in Epigenetics

DNA methylation is a critical epigenetic modification that governs gene expression and maintains genomic stability.[1][2] The primary methyl donor for this process is S-adenosylmethionine (SAM).[3][4] L-methylfolate (5-methyltetrahydrofolate or 5-MTHF) is the active form of vitamin B9 and a crucial component of the one-carbon metabolism pathway, which is responsible for the de novo synthesis of SAM.[5][6] Unlike folic acid, L-methylfolate can cross the blood-brain barrier, making it particularly relevant for neurological health and the treatment of central nervous system disorders.[7]

Genetic variations, such as polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) gene, can impair the conversion of folic acid to L-methylfolate, leading to reduced methylation capacity and an increased risk for various diseases.[7][8] Supplementation with L-methylfolate bypasses this enzymatic step, directly providing the necessary substrate for SAM production and subsequent DNA methylation.[9][10] This guide will delve into the intricate relationship between L-methylfolate, one-carbon metabolism, and the dynamic landscape of the DNA methylome.

The One-Carbon Metabolism Pathway and DNA Methylation

The one-carbon metabolism pathway is a complex network of interconnected reactions that transfer one-carbon units for various biosynthetic processes, including the synthesis of purines, thymidine, and, most importantly for epigenetics, the universal methyl donor SAM.

References

- 1. Phase I Study of High-Dose l-Methylfolate in Combination with Temozolomide and Bevacizumab in Recurrent IDH Wild-Type High-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Folate and DNA Methylation: A Review of Molecular Mechanisms and the Evidence for Folate's Role - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. High-throughput and cost-effective global DNA methylation assay by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of Global DNA Methylation Levels by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epigenome-noe.net [epigenome-noe.net]

- 9. DNA Methylation Analysis [qiagen.com]

- 10. researchgate.net [researchgate.net]

The Crucial Role of 5-Methyltetrahydrofolate (5-MTHF) in the Fidelity of the Genome: A Technical Guide to Nucleotide Synthesis and DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyltetrahydrofolate (5-MTHF), the most biologically active form of folate, is a pivotal molecule in cellular metabolism, playing an indispensable role in the synthesis of nucleotides and the maintenance of genomic integrity through DNA repair. As a key one-carbon donor, 5-MTHF is central to the folate and methionine cycles, which are intricately linked to the production of purines and thymidylate, the essential building blocks of DNA. Deficiencies or dysregulation in 5-MTHF metabolism, often linked to genetic polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) gene, can lead to impaired DNA synthesis and repair, contributing to a range of pathologies including cancer and neurodegenerative diseases. This technical guide provides an in-depth exploration of the multifaceted role of 5-MTHF in these critical cellular processes. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biochemical pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Centrality of One-Carbon Metabolism

One-carbon metabolism, a network of interconnected biochemical pathways, is fundamental to cellular proliferation, differentiation, and survival. This network is responsible for the transfer of one-carbon units in various biological reactions, including the synthesis of nucleotides, amino acids, and the universal methyl donor, S-adenosylmethionine (SAM). Folate, a water-soluble B vitamin, is the primary carrier of these one-carbon units. While dietary folate exists in various forms, it must be metabolized to its active form, 5-methyltetrahydrofolate (5-MTHF), to participate in these critical reactions.[1][2]

5-MTHF serves as the primary circulatory form of folate and is the direct methyl donor for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase.[3] This reaction is not only crucial for regulating homocysteine levels but also for regenerating the tetrahydrofolate (THF) pool, which is essential for the synthesis of purines and thymidylate. Consequently, the availability of 5-MTHF directly impacts the rate and fidelity of DNA synthesis and repair.[4][5]

The Role of 5-MTHF in Nucleotide Synthesis

The synthesis of DNA requires a balanced supply of deoxyribonucleoside triphosphates (dNTPs). 5-MTHF plays a critical, albeit indirect, role in the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides.

Pyrimidine Synthesis: The Thymidylate Cycle

The synthesis of deoxythymidine monophosphate (dTMP), a crucial component of DNA, is catalyzed by thymidylate synthase (TS). This enzyme facilitates the methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing 5,10-methylenetetrahydrofolate as the one-carbon donor.[4][6] 5,10-methylenetetrahydrofolate is derived from the THF pool, which is replenished through the conversion of 5-MTHF to THF during the methionine cycle. Therefore, a sufficient supply of 5-MTHF is essential to maintain the flux through the thymidylate cycle and ensure adequate dTMP production for DNA synthesis.[5][6]

Purine Synthesis

The de novo synthesis of purine nucleotides, adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), also relies on folate-dependent enzymes. Specifically, two steps in the purine synthesis pathway require the donation of a one-carbon unit from 10-formyltetrahydrofolate.[7][8] This folate derivative is synthesized from THF, which, as previously mentioned, is regenerated from 5-MTHF. Therefore, adequate 5-MTHF levels are necessary to sustain the production of purine precursors for DNA and RNA synthesis.[9]

The Role of 5-MTHF in DNA Repair

Genomic stability is maintained by a complex network of DNA repair pathways that recognize and correct various types of DNA damage. While 5-MTHF is not a direct participant in the enzymatic reactions of DNA repair, its role in providing the necessary precursors for DNA synthesis is critical for the fidelity of these repair processes.

Indirect Contribution to DNA Repair Pathways

DNA repair mechanisms such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER) involve the removal of damaged nucleotides and subsequent synthesis of a new DNA strand to fill the gap.[10][11][12][13] This repair synthesis requires a ready supply of dNTPs. A deficiency in 5-MTHF can lead to an imbalance in the nucleotide pool, particularly a decrease in dTMP levels, which can result in the misincorporation of uracil (B121893) into DNA. The subsequent attempt by the cell to remove uracil can lead to DNA strand breaks and genomic instability.[14]

5-MTHF and Oxidative DNA Damage

Some studies suggest a more direct, albeit complex, relationship between 5-MTHF levels and DNA damage. Research has indicated a positive association between elevated 5-MTHF levels and DNA damage in the elderly, possibly due to a pro-oxidant effect at higher concentrations.[15][16] This suggests that while essential, the concentration of 5-MTHF must be tightly regulated to maintain genomic integrity.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and processes discussed.

Table 1: Kinetic Parameters of Key Enzymes in Folate Metabolism and Nucleotide Synthesis

| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |

| MTHFR | 5,10-Methylene-THF | 26 µM | 431 ± 150 µU/mg protein | Human Fibroblasts | [11] |

| NADPH | 30 µM | Human Fibroblasts | [11] | ||

| Thymidylate Synthase | dUMP | 7.1 ± 1.0 µM | 0.5 s-1 | Human (recombinant) | [17] |

| 5,10-Methylene-THF | 2.9 ± 0.5 µM | Human (recombinant) | [17] | ||

| Methenyltetrahydrofolate Synthetase | 5-Formyl-THF | - | - | Mouse | [3] |

| 10-Formyl-THF (inhibitor) | Ki = 150 nM | - | Mouse | [3] |

Table 2: Cellular Concentrations of Folate Derivatives

| Folate Derivative | Concentration Range | Cell Type | Reference |

| 5-MTHF | 2.5 - 50 nM | Lymphoblastoid Cell Lines | [18] |

| Total Folates | ~10% of normal with FPGS knockout | - | [19] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Measurement of Intracellular 5-MTHF by LC-MS/MS

This protocol describes the extraction and quantification of intracellular folate species using liquid chromatography-tandem mass spectrometry.

Protocol Steps:

-

Cell Harvesting and Extraction:

-

Aspirate culture media from cells grown in 6 cm plates.

-

Immediately add 1 mL of ice-cold 50:50 H2O:MeOH solution containing 25 mM sodium ascorbate (B8700270) and 25 mM NH4OAc (pH 7.0).

-

Scrape the cells on ice and transfer the cell suspension to a 1.5 mL microcentrifuge tube.

-

Heat the tubes at 60°C for 5 minutes to denature proteins.

-

Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet precipitates.[20][21]

-

-

Sample Cleanup (Solid Phase Extraction):

-

Condition a Bond Elut-PH SPE column with 1 mL of methanol (B129727) followed by 1 mL of wash buffer (30 mM ascorbic acid in 25 mM NH4OAc, pH 4.0).

-

Adjust the pH of the supernatant from step 1 to 4.0 with formic acid.

-

Load the sample onto the conditioned SPE column.

-

Wash the column with 1 mL of wash buffer.

-

Elute the folates with 400 µL of elution buffer (50:50 H2O:MeOH containing 0.5% 2-mercaptoethanol (B42355) and 25 mM NH4OAc, pH 7.0).[20][21]

-

-

LC-MS/MS Analysis:

-

Analyze the eluted sample using a liquid chromatography system coupled to a tandem mass spectrometer.

-

Use a suitable C18 column for chromatographic separation.

-

Employ a gradient elution with mobile phases consisting of aqueous ammonium (B1175870) acetate (B1210297) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detect and quantify 5-MTHF and other folate derivatives using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the specific analytes and instrument setup.[15][22]

-

Thymidylate Synthase Activity Assay (Tritium Release)

This assay measures the activity of thymidylate synthase by quantifying the release of tritium (B154650) from [5-3H]dUMP.

Protocol Steps:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl, pH 7.5

-

2 mM Dithiothreitol (DTT)

-

0.1 µM [5-3H]dUMP

-

0.63 mM 5,10-methylenetetrahydrofolate

-

Cell or tissue extract containing thymidylate synthase.[23]

-

-

-

Enzymatic Reaction:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Termination and Separation:

-

Quantification:

-

Measure the radioactivity in the supernatant, which contains the tritiated water ([3H]2O) released during the reaction, using a liquid scintillation counter.

-

Calculate the enzyme activity based on the amount of tritium released over time.

-

DNA Damage Assessment by Alkaline Comet Assay

The comet assay is a sensitive method to detect DNA single- and double-strand breaks in individual cells.

Protocol Steps:

-

Cell Preparation and Embedding:

-

Cell Lysis:

-

Alkaline Unwinding and Electrophoresis:

-

Staining and Visualization:

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green I).

-

Visualize the comets using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.

-

DNA Repair Capacity Assessment by Host Cell Reactivation (HCR) Assay

The HCR assay measures the ability of cells to repair damaged plasmid DNA.

Protocol Steps:

-

Plasmid Preparation and Damage Induction:

-

Transfection:

-

Incubation and Repair:

-

Incubate the transfected cells to allow for DNA repair and expression of the reporter genes.

-

-

Cell Lysis and Reporter Assay:

-

Lyse the cells and measure the activity of both the reporter and control enzymes.

-

-

Data Analysis:

-

The DNA repair capacity is calculated as the ratio of the reporter activity from the damaged plasmid to that from the undamaged plasmid, normalized to the control reporter activity. A higher ratio indicates greater DNA repair capacity.

-

Conclusion and Future Directions

5-MTHF is a cornerstone of cellular metabolism, with its influence extending deeply into the critical processes of nucleotide synthesis and DNA repair. The intricate connections between the folate cycle, methionine cycle, and the production of DNA precursors underscore the importance of maintaining optimal 5-MTHF levels for genomic stability. This technical guide has provided a comprehensive overview of the role of 5-MTHF, supported by quantitative data and detailed experimental protocols.

Future research should focus on further elucidating the direct and indirect mechanisms by which 5-MTHF and other folate derivatives modulate the activity of DNA repair pathways. A deeper understanding of the interplay between genetic factors (such as MTHFR polymorphisms), folate status, and the cellular response to DNA damage will be crucial for the development of personalized therapeutic and preventative strategies for a variety of human diseases. The methodologies and information presented herein provide a solid foundation for such future investigations.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. Host Cell Reactivation: Assay for Actively Transcribed DNA (Nucleotide Excision) Repair Using Luciferase Family Expression Vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microbenotes.com [microbenotes.com]

- 9. The rate of cell growth is regulated by purine biosynthesis via ATP production and G(1) to S phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct and Base Excision Repair-Mediated Regulation of a GC-Rich cis-Element in Response to 5-Formylcytosine and 5-Carboxycytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular mechanism of nucleotide excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. bevital.no [bevital.no]

- 16. DNA damage in the elderly is associated with 5-MTHF levels: a pro-oxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Replacement of Val3 in Human Thymidylate Synthase Affects Its Kinetic Properties and Intracellular Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An LC-MS chemical derivatization method for the measurement of five different one-carbon states of cellular tetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A new assay of thymidylate synthetase activity based on the release of tritium from deoxyuridylate-5-3-H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. bio-protocol.org [bio-protocol.org]

- 26. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]

- 27. rndsystems.com [rndsystems.com]

- 28. Host Cell Reactivation: Assay for Actively Transcribed DNA (Nucleotide Excision) Repair Using Luciferase Family Expression Vectors | Springer Nature Experiments [experiments.springernature.com]

- 29. scholars.nova.edu [scholars.nova.edu]

- 30. library.opentrons.com [library.opentrons.com]

MTHFR Gene Polymorphisms and Their Impact on Methylfolate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methylenetetrahydrofolate reductase (MTHFR) gene is a critical component in folate metabolism, catalyzing the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (L-methylfolate), the primary active form of folate in the body.[1][2][3] This reaction is essential for the remethylation of homocysteine to methionine, a precursor for the universal methyl donor S-adenosylmethionine (SAM).[4][5] Genetic polymorphisms in the MTHFR gene, particularly the common C677T and A1298C variants, can lead to reduced enzyme activity, impacting a wide range of physiological processes and have been associated with various clinical conditions.[1][2][6] This technical guide provides an in-depth overview of MTHFR gene polymorphisms, their quantitative impact on methylfolate metabolism, detailed experimental protocols for their study, and a visual representation of the involved biochemical pathways.

Introduction to MTHFR and Methylfolate Metabolism

The MTHFR enzyme is a flavoprotein that plays a crucial role in the one-carbon metabolism pathway.[7] This pathway is fundamental for DNA synthesis, repair, and methylation, as well as for the synthesis of neurotransmitters and the regulation of homocysteine levels.[4][8] Folate, obtained from the diet in various forms, is converted through a series of enzymatic reactions to tetrahydrofolate (THF).[9] THF is then converted to 5,10-methylenetetrahydrofolate, the substrate for MTHFR.[8] The product of the MTHFR-catalyzed reaction, 5-methyltetrahydrofolate (L-methylfolate), donates its methyl group to homocysteine to form methionine, a reaction catalyzed by methionine synthase (MS), which requires vitamin B12 as a cofactor.[4][5] Methionine is subsequently converted to SAM, which is involved in numerous methylation reactions.[5]

MTHFR Gene Polymorphisms

Two of the most well-characterized and clinically relevant single nucleotide polymorphisms (SNPs) in the MTHFR gene are C677T (rs1801133) and A1298C (rs1801131).[1][2]

-

C677T (p.Ala222Val): This polymorphism results from a cytosine to thymine (B56734) substitution at nucleotide position 677, leading to an alanine (B10760859) to valine amino acid change at codon 222.[10] This change occurs in the catalytic domain of the enzyme and results in a thermolabile variant with significantly reduced enzymatic activity.[4][10]

-

A1298C (p.Glu429Ala): This polymorphism involves an adenine (B156593) to cytosine substitution at nucleotide 1298, causing a glutamate (B1630785) to alanine substitution at codon 429 in the regulatory domain of the enzyme.[3][10] This variant also leads to decreased MTHFR activity, although to a lesser extent than the C677T polymorphism.[11]

These polymorphisms can lead to elevated homocysteine levels (hyperhomocysteinemia), particularly in individuals with low folate status, which is an independent risk factor for various pathologies.[1][6]

Quantitative Impact of MTHFR Polymorphisms

The functional consequences of the C677T and A1298C polymorphisms on MTHFR enzyme activity have been quantified in numerous studies. The following tables summarize the approximate reduction in enzyme activity associated with different genotypes.

Table 1: MTHFR Enzyme Activity Based on C677T Genotype

| Genotype | Description | Approximate Residual Enzyme Activity |

| CC | Wild Type | 100% |

| CT | Heterozygous | 65-70%[7][10][12] |

| TT | Homozygous | 30-35%[10][12][13] |

Table 2: MTHFR Enzyme Activity Based on A1298C Genotype

| Genotype | Description | Approximate Residual Enzyme Activity |

| AA | Wild Type | 100% |

| AC | Heterozygous | ~85-90% |

| CC | Homozygous | ~60-70%[10] |

Table 3: MTHFR Enzyme Activity in Compound Heterozygotes

| Genotype | Description | Approximate Residual Enzyme Activity |

| C677C/A1298A | Wild Type | 100% |

| C677T/A1298A | C677T Heterozygous | ~65-70% |

| C677C/A1298C | A1298C Heterozygous | ~85-90% |

| C677T/A1298C | Compound Heterozygous | ~40-50%[10] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core methylfolate metabolism pathway and the workflow for MTHFR polymorphism analysis.

Caption: Overview of the methylfolate and methionine cycles.

Caption: Experimental workflow for MTHFR polymorphism genotyping.

Experimental Protocols

MTHFR Genotyping

Objective: To determine the genotype of an individual for the MTHFR C677T and A1298C polymorphisms.

Methodology: Polymerase Chain Reaction - Restriction Fragment Length Polymorphism (PCR-RFLP) [14]

-

DNA Extraction: Genomic DNA is extracted from whole blood or saliva samples using a commercially available kit.

-

PCR Amplification:

-

Separate PCR reactions are set up for the C677T and A1298C polymorphisms.

-

C677T: A specific fragment of the MTHFR gene containing the polymorphic site is amplified using specific primers.

-

A1298C: Similarly, a fragment containing the A1298C polymorphic site is amplified.

-

PCR is performed under standard conditions (e.g., initial denaturation at 95°C, followed by 30-35 cycles of denaturation at 95°C, annealing at a primer-specific temperature, and extension at 72°C, with a final extension at 72°C).

-

-

Restriction Enzyme Digestion:

-

C677T: The PCR product is digested with the restriction enzyme HinfI. The C allele contains a recognition site for HinfI, while the T allele does not.

-

A1298C: The PCR product is digested with the restriction enzyme MboII. The A allele's PCR product is cleaved, while the C allele's is not.

-

-

Gel Electrophoresis: The digested products are separated by size using agarose (B213101) gel electrophoresis.

-

Genotype Determination: The pattern of DNA fragments on the gel reveals the genotype:

-

C677T:

-

CC (Wild Type): Two smaller fragments.

-

CT (Heterozygous): Three fragments (two smaller and one larger, undigested).

-

TT (Homozygous): One larger, undigested fragment.

-

-

A1298C:

-

AA (Wild Type): Digested fragments.

-

AC (Heterozygous): Both digested and undigested fragments.

-

CC (Homozygous): Undigested fragment.

-

-

Alternative Method: Real-Time PCR with Allele-Specific Probes

This method uses fluorescently labeled probes that are specific for each allele, allowing for simultaneous amplification and detection of the genotype in a single reaction.

MTHFR Enzyme Activity Assay

Objective: To measure the functional activity of the MTHFR enzyme in cell or tissue lysates.

Methodology: HPLC-based Assay (Forward Direction) [15][16]

This assay measures the conversion of the physiological substrate 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate.[16]

-

Sample Preparation:

-

Cell or tissue samples are homogenized in a suitable lysis buffer on ice.

-

The lysate is centrifuged to remove cellular debris, and the supernatant containing the enzyme is collected.

-

Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Enzyme Reaction:

-

The reaction mixture contains the cell/tissue lysate, the substrate 5,10-methylenetetrahydrofolate, the cofactor NADPH, and flavin adenine dinucleotide (FAD) in a buffered solution (pH 6.3-6.9).[16]

-

The reaction is initiated by adding the substrate and incubated at 37°C for a defined period (e.g., 20-40 minutes).[16]

-

The reaction is stopped by adding a quenching solution (e.g., acid or organic solvent).

-

-

Quantification of 5-Methyltetrahydrofolate:

Quantification of Folate Metabolites

Objective: To measure the concentrations of various folate forms in biological samples (plasma, serum, red blood cells).

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [17][18]

-

Sample Preparation:

-

Plasma or serum samples are treated with a reducing agent (e.g., dithiothreitol) and an internal standard is added.

-

Proteins are precipitated using an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

The sample is centrifuged, and the supernatant containing the folate metabolites is collected.

-

-

LC-MS/MS Analysis:

-

The extracted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.

-

The different folate metabolites are separated based on their physicochemical properties by the LC column.

-

The mass spectrometer identifies and quantifies each metabolite based on its specific mass-to-charge ratio and fragmentation pattern.

-

-

Data Analysis:

-

The concentration of each folate metabolite is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.

-

This method allows for the simultaneous and accurate quantification of multiple folate forms, including 5-methyltetrahydrofolate, tetrahydrofolate, and unmetabolized folic acid.[18]

-

Clinical and Research Implications

Understanding the interplay between MTHFR polymorphisms and methylfolate metabolism has significant implications for:

-

Personalized Medicine: Genotyping can help identify individuals who may benefit from targeted nutritional interventions, such as supplementation with L-methylfolate, the active form of folate that bypasses the MTHFR enzyme.[12][19][20]

-

Drug Development: The efficacy and toxicity of certain drugs, such as the antifolate methotrexate, can be influenced by MTHFR genotype.[6] Pharmacogenetic studies incorporating MTHFR status are crucial for optimizing drug therapy.

-

Disease Risk Assessment: While the association is complex and often influenced by environmental factors, MTHFR polymorphisms have been linked to an increased risk for various conditions, including cardiovascular disease, neural tube defects, and certain cancers.[1][21][22] Further research is needed to elucidate the precise role of MTHFR in these pathologies.

Conclusion

MTHFR gene polymorphisms, particularly C677T and A1298C, are common genetic variations that can significantly impair methylfolate metabolism. The resulting decrease in MTHFR enzyme activity can lead to a cascade of metabolic disturbances with wide-ranging clinical implications. The experimental protocols detailed in this guide provide a framework for researchers and clinicians to investigate the impact of these polymorphisms on an individual and population level. A deeper understanding of the intricate relationship between MTHFR genetics and folate metabolism is paramount for the advancement of personalized nutrition, pharmacogenomics, and preventative medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. MTHFR C677T and A1298C Polymorphisms in Breast Cancer, Gliomas and Gastric Cancer: A Review [mdpi.com]

- 4. Methylenetetrahydrofolate (MTHFR), the One-Carbon Cycle, and Cardiovascular Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of Methionine Cycle and Folate Metabolism - Creative Proteomics [creative-proteomics.com]

- 6. ClinPGx [clinpgx.org]

- 7. MTHFR A1298C and C677T gene polymorphisms and susceptibility to chronic myeloid leukemia in Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nutripath.com.au [nutripath.com.au]

- 9. nutripath.com.au [nutripath.com.au]

- 10. ar.iiarjournals.org [ar.iiarjournals.org]

- 11. genesight.com [genesight.com]

- 12. genesight.com [genesight.com]

- 13. mthfrsupport.com.au [mthfrsupport.com.au]

- 14. Assays for Methylenetetrahydrofolate Reductase Polymorphisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. 5,10-Methylenetetrahydrofolate reductase (MTHFR) assay in the forward direction: residual activity in MTHFR deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Folate Metabolism Analysis - Creative Proteomics [creative-proteomics.com]

- 18. Simultaneous Determination of One-Carbon Folate Metabolites and One-Carbon-Related Amino Acids in Biological Samples Using a UHPLC–MS/MS Method [mdpi.com]

- 19. The Role of Folate and MTHFR Polymorphisms in the Treatment of Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. alternative-therapies.com [alternative-therapies.com]

- 21. MTHFR genetic testing: Controversy and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Clinical Implications of MTHFR Gene Polymorphism in Various Diseases | Semantic Scholar [semanticscholar.org]

A Comprehensive Guide to the Cellular Uptake and Transport of L-Methylfolate

For Researchers, Scientists, and Drug Development Professionals

L-methylfolate (5-MTHF), the primary biologically active form of folate, is essential for a myriad of physiological processes, including DNA synthesis and repair, amino acid metabolism, and neurotransmitter synthesis.[1] Unlike synthetic folic acid, L-methylfolate does not require enzymatic reduction to become active, making its cellular transport mechanisms a critical area of study for understanding health and developing targeted therapeutics.[1] Due to its hydrophilic nature, L-methylfolate cannot passively diffuse across cell membranes and relies on specialized protein transporters. This guide provides an in-depth analysis of the three primary systems responsible for L-methylfolate's cellular entry: the Proton-Coupled Folate Transporter (PCFT), the Reduced Folate Carrier (RFC), and the Folate Receptors (FRs).[2]

Key Transporters of L-Methylfolate

The transport of L-methylfolate into cells is a sophisticated process mediated by a trio of distinct protein families, each with unique kinetics, pH dependencies, and tissue expression patterns.

1.1. Proton-Coupled Folate Transporter (PCFT/SLC46A1)

The PCFT is a high-capacity, low-affinity transporter that plays a crucial role in the intestinal absorption of dietary folates.[3][4] Functioning as a symporter, it harnesses the energy from a proton gradient to move L-methylfolate across the cell membrane.[3][5]

-

Mechanism: PCFT couples the transport of L-methylfolate with the downhill movement of protons, making it optimally active in acidic environments, such as the apical brush border of the proximal jejunum.[3][4][6] Transport follows Michaelis-Menten kinetics, and its activity is highly dependent on pH, with maximal function observed around pH 5.5.[3] While its primary role is in intestinal absorption, PCFT is also expressed in other tissues like the choroid plexus, where it facilitates folate transport to the central nervous system, as well as in the kidney, liver, and placenta.[4][6][7]

-

Significance: Mutations in the SLC46A1 gene are the cause of hereditary folate malabsorption, a condition that underscores PCFT's critical role in folate homeostasis.[3][4] Furthermore, the acidic microenvironment of many solid tumors makes PCFT a promising target for the selective delivery of antifolate chemotherapeutics.[4][6]

1.2. Reduced Folate Carrier (RFC/SLC19A1)

The RFC is ubiquitously expressed in mammalian tissues and is considered the primary transporter for delivering L-methylfolate to cells from the systemic circulation at physiological pH.[8][9]

-

Mechanism: RFC functions as a bidirectional anion exchanger, facilitating the uptake of L-methylfolate in exchange for intracellular organic phosphates.[10][11] This process is optimal at a neutral pH of 7.4 and its activity diminishes as the pH becomes more acidic.[12] RFC has a higher affinity for reduced folates like L-methylfolate compared to folic acid.[10]

-

Significance: The widespread expression of RFC highlights its importance in maintaining cellular folate levels throughout the body.[8] Its role as a bidirectional transporter also suggests a mechanism for folate efflux, which can be detrimental to cells under conditions of severe folate deprivation.[10] The expression and activity of RFC can be regulated by folate levels, with deficiency leading to an upregulation of the transporter in some cell types.[13]

1.3. Folate Receptors (FRs)

Folate receptors, particularly FRα and FRβ, are high-affinity binding proteins that mediate the cellular uptake of L-methylfolate via receptor-mediated endocytosis.[14][15]

-

Mechanism: L-methylfolate binds with high affinity to FRs, which are anchored to the cell membrane by a glycosylphosphatidylinositol (GPI) tail.[14][15] The receptor-ligand complex is then internalized into the cell through endocytic vesicles.[16][17] Inside the cell, the acidic environment of the endosome causes the dissociation of L-methylfolate from the receptor, which is then recycled back to the cell surface.[15] This process is sometimes referred to as potocytosis and can be associated with caveolae.[14]

-

Significance: While expressed at low levels in most normal tissues, FRs, especially FRα, are often overexpressed in various cancers, including ovarian, lung, and breast cancer, to meet the high folate demands of rapidly proliferating cells.[14][17] This differential expression makes FRα an attractive target for cancer-specific drug delivery and imaging agents.[14] In the brain, FRα is involved in a unique transport mechanism across the choroid plexus, where it mediates the transcytosis of folate into the cerebrospinal fluid via exosomes.[17]

Quantitative Data on L-Methylfolate Transport

The kinetic parameters of these transporters for L-methylfolate and other folate derivatives are crucial for understanding their specific roles and for the development of targeted therapies.

| Transporter | Substrate(s) | Km / Kt (μM) | Optimal pH | Tissue/Cell Expression | Reference(s) |

| PCFT (SLC46A1) | L-methylfolate, Folic Acid, Pemetrexed | 0.5 - 3 | 5.5 | Proximal Jejunum, Choroid Plexus, Kidney, Liver | [3][7] |

| RFC (SLC19A1) | L-methylfolate, Methotrexate | 1 - 5 | 7.4 | Ubiquitous in mammalian tissues | [8][10] |

| Folate Receptor α | L-methylfolate, Folic Acid | ~0.001 (Kd) | Neutral | Apical surfaces (kidney, lung), Choroid Plexus, Overexpressed in various cancers | [18] |

Km (Michaelis constant) and Kt (transport constant) represent the substrate concentration at half-maximal transport velocity. Kd (dissociation constant) represents the affinity of the receptor for its ligand.

Experimental Protocols for Studying L-Methylfolate Transport

Characterizing the mechanisms of L-methylfolate uptake requires specific experimental assays. A common method is the radiolabeled substrate uptake assay in cultured cells.

Protocol: Radiolabeled L-Methylfolate Uptake Assay in Adherent Cells

This protocol outlines a typical procedure for measuring the uptake of [3H]-L-methylfolate in a cell line expressing one or more of the folate transporters.

Materials:

-

Adherent cell line of interest (e.g., HeLa, Caco-2, MDCK-II transfected with a specific transporter)

-

24- or 96-well cell culture plates

-

Complete growth medium

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH adjusted as needed for the specific transporter)

-

[3H]-L-methylfolate (radiolabeled substrate)

-

Unlabeled L-methylfolate (for competition assays)

-

Ice-cold phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Cell Seeding: Seed cells into multi-well plates and grow until they reach near-confluence (e.g., 70-95%).[19]

-

Cell Washing: On the day of the assay, aspirate the growth medium and wash the cells twice with pre-warmed assay buffer (pH 7.4 for RFC/FR studies, or pH 5.5-6.0 for PCFT studies).

-

Pre-incubation: Add 150 µL of fresh assay buffer to each well. For wells determining non-specific uptake, add a high concentration of unlabeled L-methylfolate (e.g., 1 mM). Incubate for 10-30 minutes at 37°C.[19]

-

Initiation of Uptake: Initiate the transport assay by adding 50 µL of assay buffer containing [3H]-L-methylfolate to achieve the desired final concentration.[19]

-

Incubation: Incubate the plate for a predetermined time interval (e.g., 1-10 minutes) at 37°C with gentle agitation. The incubation time should be within the initial linear phase of uptake.

-

Termination of Uptake: Stop the uptake by rapidly aspirating the radioactive solution and immediately washing the cells three to four times with ice-cold PBS.[19]

-

Cell Lysis: Lyse the cells by adding 50-100 µL of cell lysis buffer to each well and incubating for at least 30 minutes.[19]

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the protein concentration in parallel wells to normalize the uptake data (e.g., in pmol/mg protein/min). Specific uptake is calculated by subtracting the non-specific uptake (in the presence of excess unlabeled substrate) from the total uptake. Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizing Transport Mechanisms and Workflows

4.1. Cellular Transport Pathways for L-Methylfolate

Caption: Overview of the three primary L-methylfolate transport systems.

4.2. Experimental Workflow for a Radiolabeled Uptake Assay

Caption: Standard workflow for an in vitro radiolabeled uptake assay.

Regulation of L-Methylfolate Transporters

The expression and activity of these transporters are not static and can be influenced by various factors, providing a layer of regulatory control over cellular folate homeostasis.

-

Folate Levels: Folate availability itself is a key regulator. Folate deficiency can lead to an increase in the mRNA, protein levels, and activity of RFC in some cell types, representing an adaptive response to enhance folate uptake.[10][13]

-

Signaling Pathways: Cellular signaling cascades can modulate transporter function. For instance, high levels of homocysteine, which can accumulate in folate-deficient states, have been shown to decrease the activity and expression of RFC in retinal pigment epithelial cells, primarily by reducing the maximal transport velocity.[20]

-

Epigenetic and Transcriptional Control: The expression of folate transporters can be regulated at the transcriptional level. For example, exposure to ethanol (B145695) has been shown to increase the promoter methylation of the RFC gene, potentially altering its expression in liver cells.[21]

Conclusion

The cellular uptake of L-methylfolate is a complex and tightly regulated process orchestrated by three main transport systems: PCFT, RFC, and Folate Receptors. Each transporter possesses distinct characteristics that define its role in specific tissues and physiological contexts. PCFT is essential for intestinal absorption at acidic pH, RFC manages systemic delivery at neutral pH, and FRs provide a high-affinity uptake mechanism, particularly relevant in cancer and neural development. A thorough understanding of these transporters, their kinetics, and their regulation is paramount for researchers and drug development professionals aiming to harness these pathways for therapeutic benefit, from correcting folate deficiencies to designing targeted cancer therapies.

References

- 1. Levomefolic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The human proton-coupled folate transporter: Biology and therapeutic applications to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The proton-coupled folate transporter: physiological and pharmacological roles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioivt.com [bioivt.com]

- 6. The proton-coupled folate transporter: physiological and pharmacological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proton-coupled folate transporter - Wikipedia [en.wikipedia.org]

- 8. Biology of the Major Facilitative Folate Transporters SLC19A1 and SLC46A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and function of the reduced folate carrier a paradigm of a major facilitator superfamily mammalian nutrient transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Reduced Folate Carrier (RFC) Is Cytotoxic to Cells under Conditions of Severe Folate Deprivation: RFC AS A DOUBLE EDGED SWORD IN FOLATE HOMEOSTASIS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reduced folate carrier family - Wikipedia [en.wikipedia.org]

- 12. Mechanisms of Membrane Transport of Folates into Cells and Across Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of reduced-folate transporter-1 (RFT-1) in retinal pigment epithelial cells by folate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting folate receptor alpha for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Endocytosis of GPI-linked membrane folate receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Folate receptor alpha is more than just a folate transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 18. elisakits.co.uk [elisakits.co.uk]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Regulation of reduced-folate transporter-1 (RFT-1) by homocysteine and identity of transport systems for homocysteine uptake in retinal pigment epithelial (RPE) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Regulation at multiple levels control the expression of folate transporters in liver cells in conditions of ethanol exposure and folate deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Methylfolate in Cerebrospinal Fluid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-5-methyltetrahydrofolate (5-MTHF or methylfolate), the biologically active form of folate, plays a central and indispensable role in the biochemistry of the central nervous system (CNS). Its presence and concentration within the cerebrospinal fluid (CSF) are critical for a multitude of neurological functions, including neurotransmitter synthesis, methylation reactions essential for epigenetic regulation and myelin maintenance, and the synthesis of purines and pyrimidines for DNA and RNA. This technical guide provides an in-depth exploration of the function of methylfolate in the CSF, detailing its transport mechanisms, its role in key metabolic pathways, and the clinical implications of its deficiency. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways to facilitate a deeper understanding of this vital neurometabolite.

Introduction: The Significance of Methylfolate in the Central Nervous System

While folate is recognized as an essential vitamin for systemic health, its function within the brain is particularly critical. The brain has a high metabolic rate and is exquisitely sensitive to deficiencies in key nutrients. Unlike its precursor, folic acid, L-5-methyltetrahydrofolate is the only form of folate that can cross the blood-brain barrier, making it the sole provider of folate to the CNS.[1][2][3] Its concentration in the CSF is actively maintained at levels higher than in the plasma, underscoring its importance for neuronal function.[4]

Disruptions in CSF methylfolate levels are implicated in a range of neurological and psychiatric disorders, from developmental conditions like cerebral folate deficiency to neurodegenerative diseases and mood disorders.[5][6][7] A thorough understanding of its function is therefore paramount for the development of novel therapeutic strategies targeting these conditions.

Transport of Methylfolate into the Cerebrospinal Fluid

The transport of methylfolate from the blood into the CSF is a highly regulated process primarily mediated by the folate receptor alpha (FRα) located on the choroid plexus epithelial cells.[8][9] This active transport mechanism ensures a continuous and adequate supply of methylfolate to the brain, even against a concentration gradient.

Several factors can impair this transport system, leading to a state of cerebral folate deficiency (CFD), where CSF methylfolate levels are low despite normal serum folate levels.[5][10] These factors include:

-

Genetic Mutations: Mutations in the FOLR1 gene, which encodes for FRα, can lead to a non-functional or absent receptor, severely impairing methylfolate transport.[5]

-

Autoantibodies: The presence of autoantibodies against FRα can block the receptor, preventing methylfolate from binding and being transported into the CSF.[9]

-

Competitive Inhibition: High levels of unmetabolized folic acid in the circulation can compete with methylfolate for binding to FRα, thereby reducing its transport into the CSF.[1][11]

The workflow for the transport of methylfolate across the blood-CSF barrier is depicted below.

Core Functions of Methylfolate in the CSF

Once in the CSF, methylfolate participates in two critical biochemical pathways: the methylation cycle and the synthesis of tetrahydrobiopterin (B1682763) (BH4).

The Methylation Cycle

The primary role of methylfolate in the CNS is to donate its methyl group in the remethylation of homocysteine to methionine.[12] This reaction, catalyzed by methionine synthase, is a cornerstone of the one-carbon metabolism pathway. Methionine is subsequently converted to S-adenosylmethionine (SAMe), the universal methyl donor for a vast array of methylation reactions in the brain.

These methylation reactions are vital for:

-

Neurotransmitter Synthesis: The synthesis of key monoamine neurotransmitters, including serotonin, dopamine (B1211576), and norepinephrine, is dependent on SAMe-mediated methylation steps.[12][13]

-

Epigenetic Regulation: DNA and histone methylation, which are crucial for regulating gene expression in the brain, are entirely dependent on the availability of SAMe.

-

Myelin Maintenance: The methylation of phospholipids (B1166683) is essential for the formation and maintenance of the myelin sheath that insulates nerve fibers.

-

Membrane Fluidity: The synthesis of phosphatidylcholine, a key component of neuronal membranes, requires SAMe.

A deficiency in CSF methylfolate disrupts this entire cascade, leading to an accumulation of homocysteine, a known neurotoxin, and a deficit in SAMe, thereby impairing numerous critical neurological functions.

Tetrahydrobiopterin (BH4) Synthesis and Recycling

Tetrahydrobiopterin (BH4) is an essential cofactor for the enzymes tyrosine hydroxylase and tryptophan hydroxylase, which are the rate-limiting enzymes in the synthesis of dopamine and serotonin, respectively.[5] Methylfolate plays a crucial role in maintaining adequate levels of BH4 in the brain through two mechanisms:

-

BH4 Synthesis: The de novo synthesis of BH4 is a multi-step process that is indirectly influenced by the availability of methylfolate.

-

BH4 Recycling: More directly, methylfolate is involved in the recycling of dihydrobiopterin (BH2), an oxidized and inactive form of BH4, back to the active BH4 form. This reaction is catalyzed by the enzyme dihydrofolate reductase (DHFR).[5]

A deficiency in CSF methylfolate can therefore lead to a secondary deficiency in BH4, further exacerbating the impairment of neurotransmitter synthesis.

Quantitative Data: CSF 5-MTHF Levels in Health and Disease

The accurate measurement of 5-MTHF in the CSF is a critical diagnostic tool for identifying cerebral folate deficiency and other related neurological disorders. The following tables summarize typical reference ranges and reported levels in various conditions.

Table 1: Reference Ranges for CSF 5-MTHF in a Pediatric Population

| Age Group | CSF 5-MTHF (nmol/L) |

| 0-10 months | 66-203[9] |

| 11 months - 4 years | 48-127[9] |

| >5 years | 35-124[9] |

| 2-5 years | 40-150[2] |

| 5-10 years | 40-128[2] |

| 6-17 years | 26.8–83.2[1] |

Note: Reference ranges can vary between laboratories.

Table 2: CSF 5-MTHF Levels in Neurological and Psychiatric Disorders

| Condition | Reported CSF 5-MTHF Levels (nmol/L) | Key Findings |

| Cerebral Folate Deficiency (CFD) | Often < 40 nmol/L, can be undetectable[2][14] | Markedly low levels despite normal serum folate.[5][10] |

| Treatment-Refractory Depression | Low levels observed in a subset of patients.[6] | Improvement in symptoms with folinic acid supplementation.[6] |

| Autism Spectrum Disorder (ASD) | Variable; a subset of children may have levels < 40 nmol/L.[2][15] | Levels can fluctuate over time and do not consistently correlate with symptom severity.[15] |

| Kearns-Sayre Syndrome | Extremely low (e.g., 3.9 nmol/L before treatment).[1] | High-dose folic acid may not normalize CSF levels.[1] |

| MTHFR C677T Homozygosity | Low normal (e.g., 11.5-12.2 nmol/L before treatment).[1] | Folic acid supplementation may not be effective in raising CSF levels.[1] |

| Congenital Folate Malabsorption | Undetectable to very low.[14] | Levels of 18-46 nmol/L may be sufficient to prevent neurological complications with treatment.[14] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of methylfolate in the CSF.

Protocol for CSF Sample Collection for 5-MTHF Analysis

Proper sample collection and handling are critical for accurate 5-MTHF measurement.

Objective: To collect and process CSF samples for the quantification of 5-MTHF.

Materials:

-

Lumbar puncture kit

-

Sterile polypropylene (B1209903) tubes with screw caps

-

Centrifuge

-

-80°C freezer

Procedure:

-

Patient Preparation: Patients should ideally be fasting overnight.[16] Record all current medications.[4]

-

Lumbar Puncture: Perform a lumbar puncture at the L3-L5 interspace using an atraumatic needle.[16]

-

Fractionated Collection: Collect CSF sequentially into sterile, numbered polypropylene tubes.[17][18] The order of collection is crucial due to a rostrocaudal gradient of some analytes.[4]

-

Sample for Clinical Lab: An initial aliquot can be sent to the local clinical laboratory for routine analysis (e.g., cell count, protein, glucose).[8]

-

Protection from Light: Protect the samples from light as folates are light-sensitive.[9]

-

Centrifugation: Centrifuge the samples at 2000-3000 x g for 10 minutes at room temperature to remove any cellular debris.[8][16]

-

Aliquoting: Carefully transfer the supernatant to fresh, pre-labeled polypropylene cryovials in small aliquots (e.g., 0.5 mL).[8][16]

-

Storage: Immediately freeze the aliquots at -80°C until analysis.[8][16] Avoid repeated freeze-thaw cycles.

Protocol for Quantification of CSF 5-MTHF by HPLC with Electrochemical or Fluorescence Detection

This method is widely used for the sensitive and specific quantification of 5-MTHF in CSF.

Objective: To measure the concentration of 5-MTHF in CSF samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column

-

Electrochemical detector or Fluorescence detector

Reagents:

-

5-MTHF standard

-

Mobile phase (e.g., phosphate (B84403) buffer with an ion-pairing agent)

-

Internal standard (optional but recommended)

Procedure:

-

Sample Preparation: Thaw CSF samples on ice. If necessary, precipitate proteins with an acid (e.g., perchloric acid) and centrifuge to clarify the sample.

-

Standard Curve Preparation: Prepare a series of 5-MTHF standards of known concentrations in a matrix similar to CSF (e.g., artificial CSF or a pooled CSF with low endogenous 5-MTHF).

-

HPLC Analysis:

-

Inject a fixed volume of the prepared sample and standards onto the HPLC system.

-

Separate 5-MTHF from other CSF components on the C18 column using an isocratic or gradient elution with the mobile phase.

-

-

Detection:

-

Electrochemical Detection: Set the detector to an appropriate potential to oxidize 5-MTHF, generating a current that is proportional to its concentration.

-

Fluorescence Detection: Set the excitation and emission wavelengths (e.g., 295 nm and 355 nm, respectively) to detect the native fluorescence of 5-MTHF.[9][19]

-

-

Quantification:

-

Generate a standard curve by plotting the peak area (or height) of the 5-MTHF standards against their concentrations.

-

Determine the concentration of 5-MTHF in the CSF samples by interpolating their peak areas from the standard curve.

-

Protocol for Quantification of CSF 5-MTHF by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of 5-MTHF.

Objective: To accurately and precisely measure 5-MTHF in CSF using a stable isotope dilution method.

Instrumentation:

-

Liquid Chromatography system

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Reagents:

-

5-MTHF standard

-

Stable isotope-labeled internal standard (e.g., 5-MTHF-¹³C₅)[12][20]

-

Mobile phase (e.g., acetonitrile (B52724) and water with formic acid)

Procedure:

-

Sample Preparation:

-

Standard Curve Preparation: Prepare a five-point standard curve with known concentrations of 5-MTHF (e.g., 25-400 nM) and a fixed concentration of the internal standard.[12][20]

-

LC-MS/MS Analysis:

-

Inject the prepared samples and standards onto the LC system.

-

Separate 5-MTHF using a suitable column and mobile phase gradient.

-

The eluent is introduced into the ESI source of the mass spectrometer.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive ionization mode.

-

Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 5-MTHF and its stable isotope-labeled internal standard.

-

-

Quantification:

-

Calculate the ratio of the peak area of the analyte (5-MTHF) to the peak area of the internal standard for each standard and sample.

-

Generate a calibration curve by plotting the peak area ratio against the concentration of the standards.

-

Determine the concentration of 5-MTHF in the CSF samples from the calibration curve. The analytical measurement range is typically 3-1000 nM.[12][20]

-

Clinical Implications and Therapeutic Perspectives

The growing understanding of the role of methylfolate in CSF has significant clinical implications.

-

Diagnosis: The measurement of CSF 5-MTHF is the gold standard for the diagnosis of cerebral folate deficiency.[5][10]

-